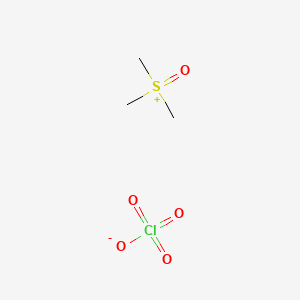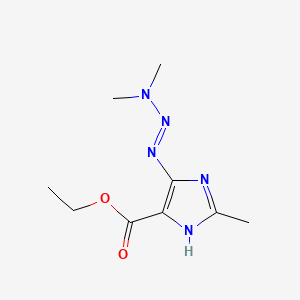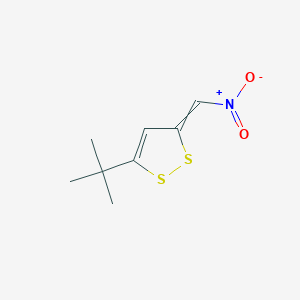![molecular formula C12H10BrO4P B14665762 [4-(4-Bromophenoxy)phenyl]phosphonic acid CAS No. 46919-42-0](/img/structure/B14665762.png)
[4-(4-Bromophenoxy)phenyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Bromophenoxy)phenyl]phosphonic acid: is an organic compound with the molecular formula C₁₂H₁₀BrO₄P. It is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further bonded to a phosphonic acid group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromophenoxy)phenyl]phosphonic acid typically involves the reaction of 4-bromophenol with phenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Bromophenoxy)phenyl]phosphonic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biochemical pathways .
Industry:
Mechanism of Action
The mechanism of action of [4-(4-Bromophenoxy)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Phenylphosphonic acid: Lacks the bromophenoxy group, making it less reactive in certain substitution reactions.
4-Bromophenylphosphonic acid: Similar structure but lacks the additional phenyl ring, affecting its overall reactivity and applications.
Uniqueness:
Properties
CAS No. |
46919-42-0 |
|---|---|
Molecular Formula |
C12H10BrO4P |
Molecular Weight |
329.08 g/mol |
IUPAC Name |
[4-(4-bromophenoxy)phenyl]phosphonic acid |
InChI |
InChI=1S/C12H10BrO4P/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) |
InChI Key |
MFKPJPBWRMOEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
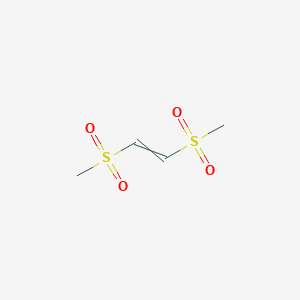
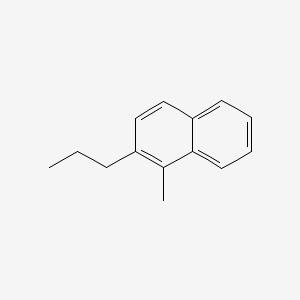
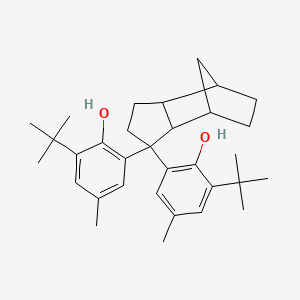
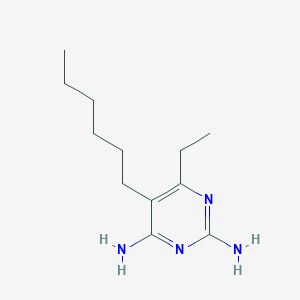
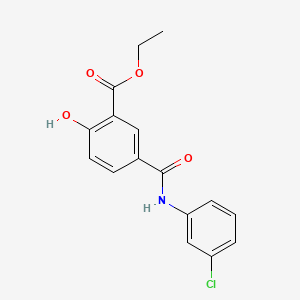

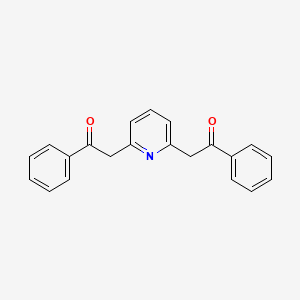
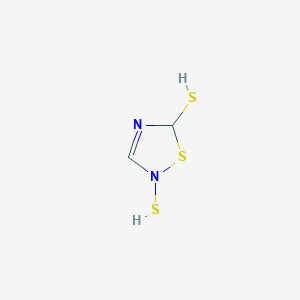
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
